molecular formula C10H21NO3SSi B1347008 Triethoxy(3-thiocyanatopropyl)silane CAS No. 34708-08-2

Triethoxy(3-thiocyanatopropyl)silane

Cat. No.: B1347008
CAS No.: 34708-08-2
M. Wt: 263.43 g/mol
InChI Key: HKMVWLQFAYGKSI-UHFFFAOYSA-N
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Description

Triethoxy(3-thiocyanatopropyl)silane is a bifunctional, sulfur-containing organosilane. It is commonly used as a coupling agent and surface modifier in various industrial applications, particularly in rubber and polymer industries. The compound is known for its ability to improve the reinforcing properties of fillers that contain hydroxyl groups .

Mechanism of Action

Target of Action

Triethoxy(3-thiocyanatopropyl)silane, also known as 3-Thiocyanatopropyltriethoxysilane, is a bifunctional, sulfur-containing organosilane . Its primary targets are fillers that contain hydroxyl groups . These fillers are commonly found in various materials, including rubber and other polymers .

Mode of Action

This compound interacts with its targets (hydroxyl group-containing fillers) through a process known as silanization . During this process, the silane molecule forms a bond with the hydroxyl group on the filler surface, creating a strong, durable link between the filler and the surrounding material .

Biochemical Pathways

The silanization process affects the biochemical pathways related to the physical and mechanical properties of the material . By forming a strong bond with the filler, the silane molecule helps to enhance the filler’s reinforcing properties . This can lead to improvements in various downstream effects, such as the material’s tensile strength, tearing strength, and abrasive resistance .

Pharmacokinetics

While the term “pharmacokinetics” typically refers to the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of drugs in the body, in the context of a chemical compound like this compound, it can refer to how the compound behaves in a given material or environment. The compound is known to react slowly with moisture/water , which can influence its distribution and stability in the material.

Result of Action

The result of the action of this compound is an improvement in the physical and mechanical properties of vulcanizates . It can enhance tensile strength, tearing strength, and abrasive resistance, and reduce the compression set of vulcanizates . This leads to a more durable and resilient material.

Action Environment

The action of this compound can be influenced by environmental factors. For instance, the presence of moisture can affect the rate of silanization . Moreover, the compound’s stability may be affected by factors such as temperature and pH . Therefore, it’s crucial to consider these environmental factors when using this compound to ensure optimal efficacy and stability.

Biochemical Analysis

Biochemical Properties

Triethoxy(3-thiocyanatopropyl)silane plays a significant role in biochemical reactions due to its unique chemical structure. It interacts with various enzymes, proteins, and other biomolecules, facilitating the formation of stable bonds between different materials. The thiocyanate group in this compound can form covalent bonds with amino groups in proteins, leading to the formation of stable protein-silane conjugates. This interaction is crucial in applications where strong and durable bonds are required, such as in the production of composite materials and coatings .

Cellular Effects

This compound has been shown to influence various cellular processes. It can affect cell signaling pathways, gene expression, and cellular metabolism. The compound’s ability to form covalent bonds with proteins can lead to changes in protein function and stability, which in turn can impact cellular activities. For example, the modification of cell surface proteins by this compound can alter cell adhesion and communication, affecting processes such as cell migration and proliferation .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with biomolecules at the molecular level. The compound can bind to proteins through its thiocyanate group, forming stable covalent bonds. This binding can lead to enzyme inhibition or activation, depending on the specific protein involved. Additionally, this compound can induce changes in gene expression by modifying transcription factors or other regulatory proteins. These molecular interactions are essential for the compound’s role in various biochemical applications .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound is relatively stable under standard conditions, but it can undergo hydrolysis in the presence of water, leading to the formation of (3-thiocyanatopropyl)silanetriol and ethanol. This hydrolysis process can affect the compound’s long-term stability and its interactions with biomolecules. Studies have shown that this compound can maintain its activity for extended periods, but its effectiveness may decrease over time due to degradation .

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models. At low doses, the compound may have minimal impact on cellular function, while higher doses can lead to significant changes in cellular activities. Toxicity studies have shown that this compound has a relatively low acute toxicity, with an oral LD50 of 986 mg/kg in rats. At higher doses, the compound can cause adverse effects, including changes in liver and kidney function .

Metabolic Pathways

This compound is involved in various metabolic pathways, primarily through its hydrolysis to (3-thiocyanatopropyl)silanetriol and ethanol. The hydrolysis products can further interact with enzymes and cofactors, affecting metabolic flux and metabolite levels. The compound’s interactions with metabolic enzymes can influence its breakdown and clearance from the body, impacting its overall bioavailability and effectiveness .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. The compound can interact with transporters and binding proteins, facilitating its movement across cell membranes and within cellular compartments. These interactions can affect the compound’s localization and accumulation, influencing its activity and function in different tissues .

Subcellular Localization

This compound can localize to specific subcellular compartments, where it exerts its effects on cellular function. The compound’s targeting signals and post-translational modifications can direct it to particular organelles, such as the endoplasmic reticulum or mitochondria. This subcellular localization is crucial for the compound’s activity, as it allows for precise interactions with specific biomolecules and cellular structures .

Preparation Methods

Triethoxy(3-thiocyanatopropyl)silane can be synthesized through the reaction of 3-chloropropyltriethoxysilane with potassium thiocyanate. The reaction typically takes place in an organic solvent such as ethanol, under reflux conditions . The industrial production of this compound involves similar synthetic routes but on a larger scale, ensuring high purity and yield.

Chemical Reactions Analysis

Triethoxy(3-thiocyanatopropyl)silane undergoes various chemical reactions, including:

    Substitution Reactions: The thiocyanate group can be substituted with other nucleophiles under appropriate conditions.

    Hydrolysis: In the presence of moisture, the ethoxy groups can hydrolyze to form silanol groups, which can further condense to form siloxane bonds.

    Oxidation and Reduction: The sulfur atom in the thiocyanate group can participate in oxidation and reduction reactions, although these are less common.

Common reagents used in these reactions include water, alcohols, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

Triethoxy(3-thiocyanatopropyl)silane has a wide range of applications in scientific research:

Comparison with Similar Compounds

Triethoxy(3-thiocyanatopropyl)silane can be compared with other organosilanes such as:

    3-Aminopropyltriethoxysilane: Used for similar coupling applications but contains an amino group instead of a thiocyanate group.

    3-Mercaptopropyltriethoxysilane: Contains a mercapto group and is used for applications requiring sulfur functionality.

    Vinyltriethoxysilane: Contains a vinyl group and is used for crosslinking and polymer modification.

The uniqueness of this compound lies in its thiocyanate group, which provides specific reactivity and functionality not found in other organosilanes .

Properties

IUPAC Name

3-triethoxysilylpropyl thiocyanate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H21NO3SSi/c1-4-12-16(13-5-2,14-6-3)9-7-8-15-10-11/h4-9H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKMVWLQFAYGKSI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCO[Si](CCCSC#N)(OCC)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H21NO3SSi
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5044659
Record name 3-(Triethoxysilyl)propyl thiocyanate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

263.43 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Liquid
Record name Thiocyanic acid, 3-(triethoxysilyl)propyl ester
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CAS No.

34708-08-2
Record name (3-Thiocyanatopropyl)triethoxysilane
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Record name 3-(Triethoxysilyl)propyl thiocyanate
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Thiocyanic acid, 3-(triethoxysilyl)propyl ester
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Record name 3-(Triethoxysilyl)propyl thiocyanate
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Record name Triethoxy(3-thiocyanatopropyl)silane
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Record name 3-(TRIETHOXYSILYL)PROPYL THIOCYANATE
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Synthesis routes and methods

Procedure details

After a solution of chloropropyltriethoxysilane and sodium thiocyanate react in ethanol to form a thiocyanatopropyltriethoxysilane suspension, salt resulting from the reacting step is removed from the ethanol-containing centrifugate and washed. The first embodiment for manufacturing thiocyanatopropyltriethoxysilane includes adding the wash ethanol to the solution in the reacting step, distilling the centrifugate to remove ethanol, and removing solids from a thiocyanatopropyltriethoxysilane residue resulting from the distilling step. The ethanol from the distilling step may be used to wash the salt separated in the centrifugating step. The second embodiment in the process for manufacturing thiocyanatopropyltriethoxysilane includes distilling a thiocyanatopropyltriethoxysilane suspension to form distilled ethanol and a thiocyanatopropyltriethoxysilane residue, and centrifugating the residue to separate salt resulting from the reacting step from the centrifugate to obtain a thiocyanatopropyltriethoxysilane product. The distilled ethanol can be used to wash the salt, and the ethanol from the washing step can be added to the solution in the reacting step.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How does 3-Thiocyanatopropyltriethoxysilane interact with metal ions and what are the implications for adsorption applications?

A1: 3-Thiocyanatopropyltriethoxysilane exhibits a strong affinity for metal ions, particularly cadmium (II). This interaction stems from the presence of the thiocyanato (-SCN) group within its structure. This group acts as a Lewis base, readily donating electrons to form coordinate bonds with metal cations. [] This interaction forms the basis for its application in removing heavy metal ions like cadmium from aqueous solutions. [, ] The adsorption capacity of TCPTES-modified materials has been shown to be significantly higher compared to unmodified materials, highlighting its potential in environmental remediation. []

Q2: What is the role of 3-Thiocyanatopropyltriethoxysilane in the synthesis of hollow silica nanospheres?

A2: 3-Thiocyanatopropyltriethoxysilane serves as a crucial component in a novel "functional group difference-based selective etching" strategy for synthesizing hollow silica nanospheres. [] In this approach, TCPTES is used to functionalize the outer shell of core-shell silica nanospheres. The differential stability of the thiocyanato group in the outer shell compared to the inner core allows for selective etching of the core using sodium carbonate (Na2CO3). This process ultimately leads to the formation of thiocyanato group-functionalized hollow silica nanospheres (TC-HSNSs). []

Q3: Can 3-Thiocyanatopropyltriethoxysilane be used to create photoresponsive materials?

A3: Yes, research indicates that 3-Thiocyanatopropyltriethoxysilane can be used to create photoresponsive nanocapsules. [] These nanocapsules are synthesized through a sol-gel reaction using TCPTES as a precursor. The resulting organosilica nanocapsules exhibit sensitivity to light and undergo rupture upon irradiation. This light-triggered release mechanism makes them potentially valuable for controlled drug or dye delivery applications. []

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